molecular formula C11H17N3 B13691798 N-(2,6-Diethylphenyl)-guanidine

N-(2,6-Diethylphenyl)-guanidine

Cat. No.: B13691798
M. Wt: 191.27 g/mol
InChI Key: OZRHVTHRQURZPH-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,6-diethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-guanidine typically involves the reaction of 2,6-diethylaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the guanidine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: 2,6-Diethylphenylamine.

    Substitution: 2,6-Diethyl-4-nitrophenyl-guanidine or 2,6-Diethyl-4-bromophenyl-guanidine.

Scientific Research Applications

N-(2,6-Diethylphenyl)-guanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diethylphenyl)-2-chloroacetamide
  • N-(2,6-Diethylphenyl)maleimide
  • 2,6-Diethylaniline

Uniqueness

N-(2,6-Diethylphenyl)-guanidine is unique due to its guanidine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the 2,6-diethylphenyl moiety also influences its physical and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2,6-diethylphenyl)guanidine

InChI

InChI=1S/C11H17N3/c1-3-8-6-5-7-9(4-2)10(8)14-11(12)13/h5-7H,3-4H2,1-2H3,(H4,12,13,14)

InChI Key

OZRHVTHRQURZPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C(N)N

Origin of Product

United States

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